Fucofuroeckol B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fucofuroeckol B is a tannin.

科学研究应用

Neuroprotective Effects

Fucofuroeckol B has been shown to possess neuroprotective properties, particularly against β-amyloid toxicity, which is relevant in the context of Alzheimer's disease. It inhibits β-secretase activity (BACE-1), which is crucial in the formation of amyloid plaques. The compound demonstrates an inhibition constant (Ki) of approximately 1.3 µM, indicating strong binding affinity to the enzyme .

Case Study: Inhibition of BACE-1 Activity

- Source: Eisenia bicyclis

- Inhibition Concentration (IC50): 16.1 µM

- Mechanism: this compound binds to the enzyme and its substrate complex, effectively reducing amyloid-beta accumulation in neuronal cells .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been well-documented. It significantly reduces the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in lipopolysaccharide (LPS)-induced macrophages. The compound also inhibits nitric oxide and prostaglandin E2 production through the suppression of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway .

Data Summary: Inflammatory Cytokine Suppression

| Cytokine | Effect |

|---|---|

| IL-6 | Reduced production |

| TNF-α | Reduced production |

| Nitric Oxide | Inhibited |

| Prostaglandin E2 | Inhibited |

Metabolic Disorders

This compound has shown promise in managing metabolic disorders such as diabetes. Studies indicate that it can lower blood glucose levels and improve insulin sensitivity . Its mechanism involves the inhibition of carbohydrate-hydrolyzing enzymes, which slows down glucose absorption.

Case Study: Effects on Blood Glucose

- Animal Model: Diabetic mice

- Dosage: 10 mg/kg body weight

- Results: Significant reduction in blood glucose levels and improvement in serum insulin levels after administration over 14 days .

Antioxidant Activity

The antioxidant capacity of this compound contributes to its protective effects against oxidative stress-related diseases. It scavenges reactive oxygen species (ROS), thereby preventing cellular damage . This property is particularly relevant for skin protection against UV-induced damage.

Research Findings: ROS Scavenging

- Mechanism: Scavenging of ROS leads to decreased mast cell degranulation and histamine release.

- Concentration for Effectiveness: 50 µM in vitro studies showed significant protective effects against UVB-induced allergic reactions .

Cosmetic Applications

Due to its protective capabilities against UV radiation and oxidative stress, this compound is being explored as an ingredient in cosmeceuticals aimed at skin protection and anti-aging formulations. Its ability to inhibit mast cell activation positions it as a valuable component in skincare products designed to mitigate allergic reactions triggered by environmental factors .

属性

分子式 |

C24H14O11 |

|---|---|

分子量 |

478.4 g/mol |

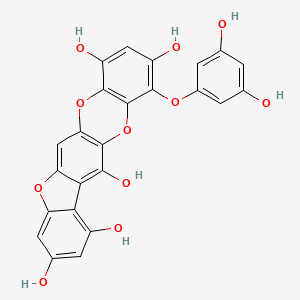

IUPAC 名称 |

19-(3,5-dihydroxyphenoxy)-10,14,21-trioxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(13),2,4,6,8,11,15(20),16,18-nonaene-2,5,7,16,18-pentol |

InChI |

InChI=1S/C24H14O11/c25-8-1-9(26)3-11(2-8)32-21-13(29)6-14(30)22-24(21)35-23-17(34-22)7-16-19(20(23)31)18-12(28)4-10(27)5-15(18)33-16/h1-7,25-31H |

InChI 键 |

RGNBIKVVGUORSW-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(O3)C=C5C(=C4O)C6=C(C=C(C=C6O5)O)O)O)O)O |

规范 SMILES |

C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(O3)C=C5C(=C4O)C6=C(C=C(C=C6O5)O)O)O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。